molecular formula C30H23BrN2O7 B391624 2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate

2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate

Cat. No.: B391624
M. Wt: 603.4g/mol
InChI Key: IZQZPZBQYUJGFL-KCSSXMTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzoyloxy, bromo, methoxy, and acetamido groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Esterification: The formation of the benzoyloxy group through the reaction of benzoic acid with an alcohol in the presence of a catalyst.

    Bromination: The addition of a bromine atom to the aromatic ring using bromine or a brominating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, water

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzoyloxy)-5-[(E)-{[2-(4-chloro-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
  • 2-(Benzoyloxy)-5-[(E)-{[2-(4-fluoro-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
  • 2-(Benzoyloxy)-5-[(E)-{[2-(4-iodo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate

Uniqueness

The uniqueness of 2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo and methoxy groups, in particular, can influence the compound’s interactions with molecular targets, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C30H23BrN2O7

Molecular Weight

603.4g/mol

IUPAC Name

[2-benzoyloxy-4-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C30H23BrN2O7/c1-37-26-17-23(31)13-15-24(26)38-19-28(34)33-32-18-20-12-14-25(39-29(35)21-8-4-2-5-9-21)27(16-20)40-30(36)22-10-6-3-7-11-22/h2-18H,19H2,1H3,(H,33,34)/b32-18+

InChI Key

IZQZPZBQYUJGFL-KCSSXMTESA-N

SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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